molecular formula C20H16Cl2N2O3S B11004679 N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine

Cat. No.: B11004679
M. Wt: 435.3 g/mol
InChI Key: JKIAYOKFLYVMAE-HNNXBMFYSA-N
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Description

(2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step might involve a substitution reaction where a dichlorophenyl group is introduced to the thiazole ring.

    Coupling with Propanoic Acid Derivative: The final step could involve coupling the thiazole derivative with a propanoic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification Techniques: Using methods like crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID: Known for its unique thiazole ring structure and biological activities.

    Other Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole, which also contain the thiazole ring but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(2S)-2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H16Cl2N2O3S/c1-11-17(28-19(23-11)16-13(21)8-5-9-14(16)22)18(25)24-15(20(26)27)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3,(H,24,25)(H,26,27)/t15-/m0/s1

InChI Key

JKIAYOKFLYVMAE-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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